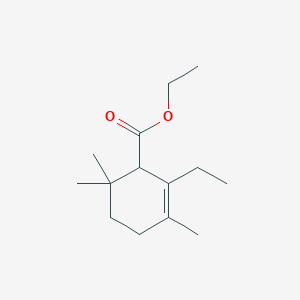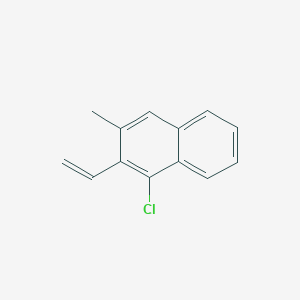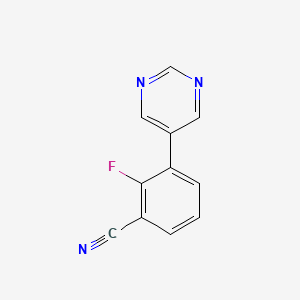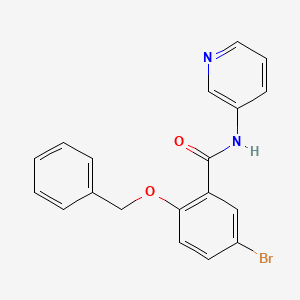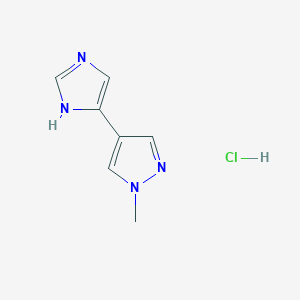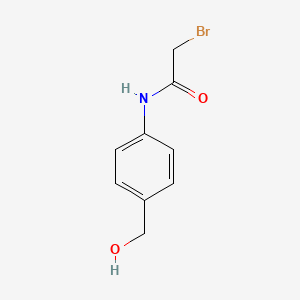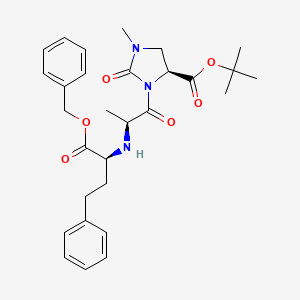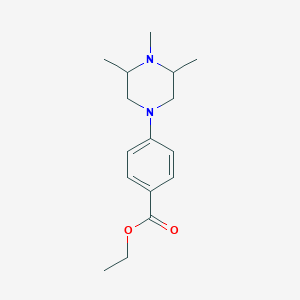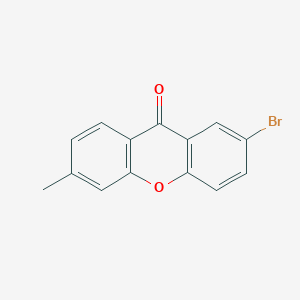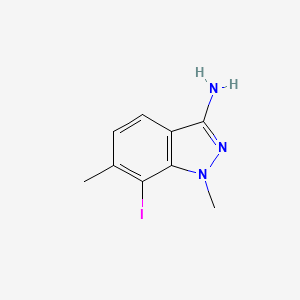
7-iodo-1,6-dimethylindazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-iodo-1,6-dimethylindazol-3-amine is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-1,6-dimethylindazol-3-amine typically involves the iodination of 1,6-dimethyl-1H-indazole-3-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 7-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
7-iodo-1,6-dimethylindazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the iodine substituent can be achieved using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of 1,6-dimethyl-1H-indazole-3-amine.
Substitution: Formation of various substituted indazole derivatives.
科学研究应用
7-iodo-1,6-dimethylindazol-3-amine has several scientific research applications:
作用机制
The mechanism of action of 7-iodo-1,6-dimethylindazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. For example, it may inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, thereby modulating the immune response and exerting anticancer effects .
相似化合物的比较
Similar Compounds
1,6-dimethyl-1H-indazole-3-amine: Lacks the iodine substituent, resulting in different reactivity and biological activity.
7-bromo-1,6-dimethyl-1H-indazole-3-amine: Similar structure with a bromine atom instead of iodine, leading to variations in chemical properties and applications.
Uniqueness
The iodine substituent can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for research and development .
属性
分子式 |
C9H10IN3 |
|---|---|
分子量 |
287.10 g/mol |
IUPAC 名称 |
7-iodo-1,6-dimethylindazol-3-amine |
InChI |
InChI=1S/C9H10IN3/c1-5-3-4-6-8(7(5)10)13(2)12-9(6)11/h3-4H,1-2H3,(H2,11,12) |
InChI 键 |
ZQMGBTXNMKPCIB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=NN2C)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(1H-Inden-7-yl)oxy]methyl}-4-(propan-2-yl)morpholine](/img/structure/B8631051.png)
